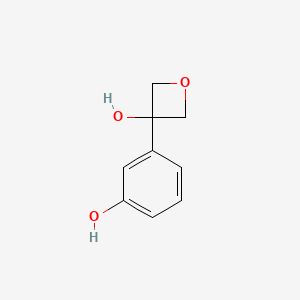

3-(3-Hydroxyphenyl)oxetan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Hydroxyphenyl)oxetan-3-ol is a phenolic compound characterized by the presence of an oxetane ring fused to a hydroxyphenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-(3-hydroxyphenyl)propanoic acid derivatives under acidic or basic conditions. Another approach involves the Paternò–Büchi reaction, where a phenolic compound undergoes a [2+2] cycloaddition with an aldehyde or ketone to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxetane ring can be reduced to form open-chain alcohols.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

3-(3-Hydroxyphenyl)oxetan-3-ol has been investigated for its potential as a kinase inhibitor , indicating its promise in cancer therapy. The compound's structural features may enhance pharmacokinetic properties, making it a candidate for drug development.

Research has shown that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action involves interactions with various molecular targets, including the inhibition of specific enzymes relevant to disease pathways.

Organic Chemistry

As a building block for the synthesis of complex molecules, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to undergo ring-opening reactions allows for the creation of derivatives with tailored properties.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Hydroxyphenyl)oxetan-3-ol | Similar oxetane structure | Different substitution pattern on phenyl group |

| 2-(4-Hydroxyphenyl)oxetan-2-ol | Oxetane ring with hydroxyl at position 2 | Potentially different biological activity |

| 4-(Hydroxymethyl)oxetan-4-ol | Hydroxymethyl group at position 4 | Variation in functional groups affecting reactivity |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated significant cytotoxicity, suggesting potential as a therapeutic agent in oncology.

Case Study 2: Inhibition of Phosphodiesterase Type Five (PDE5)

Research involving the water fraction from the plant Cinnamomum osmophloeum identified this compound as an inhibitor of PDE5, which is relevant in treating erectile dysfunction. The IC₅₀ values for trans-phenyloxetan-3-ol and cis-phenyloxetan-3-ol were found to be 4.37 µM and 3.40 µM, respectively, indicating strong inhibitory activity.

Mécanisme D'action

The mechanism of action of 3-(3-Hydroxyphenyl)oxetan-3-ol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

3-Hydroxyphenyl oxetane: Lacks the additional hydroxy group on the oxetane ring.

3-(4-Hydroxyphenyl)oxetan-3-ol: Similar structure but with the hydroxy group on the para position of the phenyl ring.

3-(3-Methoxyphenyl)oxetan-3-ol: Contains a methoxy group instead of a hydroxy group on the phenyl ring

Uniqueness: 3-(3-Hydroxyphenyl)oxetan-3-ol is unique due to the presence of both a hydroxy group on the phenyl ring and an oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Activité Biologique

3-(3-Hydroxyphenyl)oxetan-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O3. It features an oxetane ring, a hydroxyl group, and a phenyl group, which contribute to its unique reactivity and potential therapeutic applications. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Oxetane Ring | Oxetane Ring |

| Hydroxyl Group | -OH |

| Phenyl Group | C6H5 |

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly as a potential inhibitor of phosphodiesterase type five (PDE5), which is relevant in the treatment of erectile dysfunction. The compound was identified in the hydrosol from Cinnamomum osmophloeum Kanehira, where it demonstrated significant inhibition activity against PDE5 with IC50 values of 4.37 µM and 3.40 µM for its trans and cis forms, respectively .

The exact mechanism of action for this compound remains largely unexplored; however, preliminary studies suggest it may interact with specific biological targets, enhancing its therapeutic potential. Its structural features allow it to potentially serve as a kinase inhibitor, which is crucial in cancer therapy.

Applications in Medicinal Chemistry

The compound has been studied for its applications in:

- Erectile Dysfunction : The inhibition of PDE5 suggests a role in enhancing erectile function through modulation of cyclic GMP levels.

- Cancer Therapy : As a potential kinase inhibitor, it may contribute to the development of novel cancer treatments.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Hydroxyphenyl)oxetan-3-ol | Similar oxetane structure | Different substitution pattern on phenyl group |

| 2-(4-Hydroxyphenyl)oxetan-2-ol | Oxetane ring with hydroxyl at position 2 | Potentially different biological activity |

| 4-(Hydroxymethyl)oxetan-4-ol | Hydroxymethyl group at position 4 | Variation in functional groups affecting reactivity |

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxetane derivatives:

- PDE5 Inhibition : A study evaluated the effects of hydrosol from Cinnamomum osmophloeum Kanehira on PDE5 and other enzymes related to erectile dysfunction. The results indicated significant inhibition rates for trans and cis forms of phenyloxetan-3-ol .

- Pharmacokinetic Properties : Research suggests that compounds with oxetane rings may exhibit improved pharmacokinetic properties, making them valuable in drug design.

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSAKNMAOMQTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.